4-Hydroxy-2-pentadecenal

Description

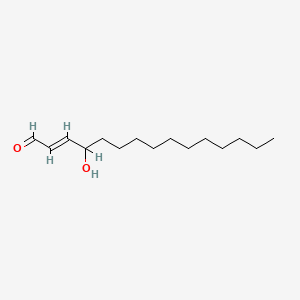

Structure

2D Structure

3D Structure

Properties

CAS No. |

98241-48-6 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

(E)-4-hydroxypentadec-2-enal |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16/h11,13-15,17H,2-10,12H2,1H3/b13-11+ |

InChI Key |

VXUGVOLNFXPTNN-ACCUITESSA-N |

SMILES |

CCCCCCCCCCCC(C=CC=O)O |

Isomeric SMILES |

CCCCCCCCCCCC(/C=C/C=O)O |

Canonical SMILES |

CCCCCCCCCCCC(C=CC=O)O |

Other CAS No. |

112147-39-4 |

Synonyms |

4-hydroxypentadecenal |

Origin of Product |

United States |

Biological Origin and Biosynthetic Pathways of 4 Hydroxy 2 Pentadecenal

Formation as a Product of Lipid Peroxidation

4-Hydroxy-2-pentadecenal is an α,β-unsaturated hydroxyalkenal that emerges from the oxidative degradation of lipids, a process known as lipid peroxidation. wikipedia.org This reaction can be initiated through both enzymatic and non-enzymatic pathways, both of which target polyunsaturated fatty acids as the primary substrates. nih.govresearchgate.net The formation of 4-hydroxyalkenals like this compound is considered a hallmark of oxidative stress in biological systems. nih.govmdpi.com

Role of Polyunsaturated Fatty Acids (PUFAs) as Precursors

Polyunsaturated fatty acids (PUFAs) are the essential precursors for the biosynthesis of this compound. wikipedia.orgnih.gov PUFAs are fatty acids containing two or more carbon-carbon double bonds, which makes them particularly susceptible to oxidation. wikipedia.orgnih.gov The process is initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group located between two double bonds, a position known for its weakened C-H bond. nih.gov

The specific PUFA precursor determines the chain length of the resulting 4-hydroxy-2-alkenal. For instance, the well-studied 9-carbon aldehyde, 4-hydroxy-2-nonenal (HNE), is primarily formed from the peroxidation of ω-6 PUFAs such as arachidonic acid (C20) and linoleic acid (C18). wikipedia.orgmdpi.com Following this pattern, the 15-carbon structure of this compound suggests it originates from the oxidative cleavage of a longer-chain PUFA.

Enzymatic (e.g., Lipoxygenase-mediated) Pathways

The formation of this compound can be catalyzed by specific enzymes, most notably lipoxygenases (LOXs). mdpi.comnih.gov LOXs are a family of iron-containing enzymes that catalyze the addition of molecular oxygen to PUFAs, creating lipid hydroperoxides. nih.gov

Different LOX isoforms exhibit specificity for the position of oxygen insertion. The 15-lipoxygenase (15-LOX) enzyme, for example, is instrumental in producing the hydroperoxide precursors that lead to 4-hydroxy-2-alkenals. wikipedia.orgmdpi.com This enzymatic action is not random; it is a controlled peroxidation process where the enzyme directs the hydrogen abstraction and stereochemistry of the resulting hydroperoxide. nih.gov These unstable lipid hydroperoxides then undergo further reactions, including cleavage, to yield stable aldehyde products, including this compound. nih.gov

Non-Enzymatic Free Radical Mechanisms

Beyond enzymatic catalysis, this compound can also be formed through non-enzymatic mechanisms driven by free radicals. nih.govnih.gov This process is a self-propagating chain reaction initiated when a reactive oxygen species (ROS), such as the hydroxyl radical (HO•), attacks a PUFA. nih.govscispace.com

The mechanism unfolds in three main stages:

Initiation: A free radical abstracts a hydrogen atom from a PUFA, creating a carbon-centered lipid radical. nih.gov

Propagation: The lipid radical reacts rapidly with oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from another PUFA, creating a new lipid radical and a lipid hydroperoxide, thereby propagating the chain reaction. nih.gov

Termination: The reaction ceases when radicals react with each other to form non-radical products.

The lipid hydroperoxides generated in this cascade are unstable and can decompose, particularly in the presence of transition metals, to form various reactive aldehydes, including this compound. scispace.comresearchgate.net This non-enzymatic pathway is a major source of aldehyde production during periods of intense oxidative stress. nih.gov

Occurrence in Biological Matrices and Model Systems

The presence of this compound and related aldehydes has been identified in various biological settings, serving as indicators of lipid peroxidation. Advanced analytical techniques have enabled their detection in both laboratory cell models and in vivo human samples.

Detection in Cellular Models

The detection of 4-hydroxy-2-alkenals in cellular systems provides direct evidence of their formation as a result of cellular processes. While research specifically detailing this compound in cell cultures is limited, the methodology for its detection is well-established through studies of its analogue, 4-hydroxy-2-nonenal (HNE). For instance, HNE has been successfully identified and quantified in human T cell leukemia extracts using methods based on electrospray mass spectrometry. nih.gov This approach allows for direct determination of the analyte from cell extracts without requiring chemical derivatization, offering high precision and low detection limits. nih.gov These techniques are directly applicable to the study of this compound in various cellular models of oxidative stress.

Identification in In Vivo Samples (e.g., breath analysis as a research tool)

A significant advancement in non-invasive monitoring of endogenous metabolites has been the analysis of exhaled breath. researchgate.net this compound has been identified as a component of human breath, where it is considered a potential biomarker of oxidative stress. nih.govscispace.com

Real-time breath analysis using techniques like Secondary Electrospray Ionization-High Resolution Mass Spectrometry (SESI-HRMS) allows for the online monitoring of exhaled compounds. researchgate.netnih.gov In studies evaluating this platform, 4-hydroxy-2-alkenals were one of the key classes of aldehydes chosen as representative metabolites of interest due to their link with lipid peroxidation. researchgate.netnih.gov The identification of this compound in exhaled breath condensate has been confirmed using Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS), with its identity verified through retention times and tandem mass spectrometry fragmentation patterns compared against standards. fossiliontech.com This application highlights the potential of using volatile organic compounds like this compound as non-invasive research tools for assessing metabolic states. fossiliontech.comnih.gov

Table 1: Detection of this compound in Human Breath Samples Data sourced from a study on the standardization of real-time breath analysis. nih.gov

| Compound | Molecular Formula | Number of Subjects Detected In | Mean Normalized Signal Intensity (Log Scale) |

|---|---|---|---|

| This compound | C15H28O2 | 2 | -44.0 |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Hydroxy 2 Pentadecenal

Strategies for Laboratory Synthesis of 4-Hydroxy-2-alkenals

The chemical synthesis of 4-hydroxy-2-alkenals, including 4-hydroxy-2-pentadecenal, can be challenging due to their reactivity. However, several strategies have been developed to produce these compounds for research purposes.

Total Synthesis Approaches for Research Grade Material

Total synthesis provides a reliable source of 4-HAEs, avoiding the complexities of isolating them from biological matrices. A common strategy involves the Grignard reaction. For instance, the synthesis of 4-hydroxy-2-trans-nonenal (4-HNE), a well-studied analogue, starts from fumaraldehyde (B1234199) dimethyl acetal. nih.gov This starting material is partially hydrolyzed to its monoacetal form, which then reacts with a suitable Grignard reagent, such as 1-bromopentane (B41390) for 4-HNE, to form the carbon skeleton. nih.gov For this compound, the analogous Grignard reagent would be 1-bromododecane.

Another facile, one-pot synthesis achieves (E)-4-hydroxy-2-alkenals from the corresponding (2E,4E)-2,4-alkadienals through a reduction-oxygenation process using molecular oxygen and triethylsilane, catalyzed by cobalt(II) porphyrin. researchgate.net A new strategy for synthesizing a range of 4-hydroxy-2-(E)-alkenal derivatives with varying chain lengths (from C5 to C12) has also been reported, showcasing the adaptability of synthetic routes to produce different analogues. researchgate.net These general approaches are applicable to the synthesis of the C15 analogue, this compound.

A summary of common total synthesis starting points is presented below.

| Starting Material | Key Reaction Type | Target Class |

| Fumaraldehyde monoacetal | Grignard Reaction | 4-Hydroxy-2-trans-alkenals |

| (2E,4E)-2,4-Alkadienals | Catalytic Reduction-Oxygenation | (E)-4-Hydroxy-2-alkenals |

| Oct-2-(E)-en-1-ol | Multi-step chemical synthesis | (R)- and (S)-4-Hydroxy-2-alkenals |

Stereoselective and Enantioselective Synthesis

Lipid peroxidation in vivo produces racemic mixtures of 4-HAEs, but their biological interactions and metabolism can be highly stereoselective. bibliotekanauki.plnih.gov Therefore, methods to synthesize specific enantiomers ((R)- or (S)-isomers) are critical for research.

A highly effective method for preparing pure enantiomers of 4-HAEs is through enzymatic kinetic resolution. bibliotekanauki.pl This technique often utilizes lipases, such as Candida antarctica lipase (B570770) (Novozym 435) or Pseudomonas fluorescens lipase, to selectively acylate one enantiomer of a racemic precursor alcohol, allowing for the separation of the two enantiomers. bibliotekanauki.plmdpi.comnih.gov For example, enantioselective acylation of racemic oct-1-en-3-ol is a key step in producing the separate (R)- and (S)-enantiomers of its corresponding 4-hydroxyalkenal. bibliotekanauki.pl

Another powerful technique is the cross-metathesis reaction. A one-step synthesis of (R)- and (S)-4-HNE has been achieved with excellent optical purity (97.5% and 98.4% enantiomeric excess, respectively) and good chemical yields (70%) using this method. The reaction involves a 2nd generation Grubbs catalyst to couple enantiomerically pure oct-1-en-3-ol (obtained via lipase resolution) with acrolein. bibliotekanauki.pl

| Method | Key Feature | Example Application | Outcome |

| Enzymatic Kinetic Resolution | Use of lipases (e.g., Candida antarctica) to resolve a racemic alcohol precursor. bibliotekanauki.pl | Resolution of racemic oct-1-en-3-ol. bibliotekanauki.pl | Separation of (R)- and (S)-enantiomers for further synthesis. |

| Cross-Metathesis | Grubbs catalyst-mediated coupling of a chiral alcohol and an achiral aldehyde. | Coupling of enantiopure oct-1-en-3-ol with acrolein. | High-yield, high-purity synthesis of (R)- and (S)-4-HNE. |

Development of Isotopically Labeled Probes (e.g., for mechanistic studies)

Isotopically labeled versions of 4-hydroxy-2-alkenals are invaluable tools for metabolic studies, quantification in biological samples (as internal standards), and elucidation of reaction mechanisms. Common isotopes used for labeling include tritium (B154650) (³H), deuterium (B1214612) (D), and carbon-13 (¹³C). nih.govresearchgate.net

A straightforward method to introduce tritium involves the synthesis of the 4-keto derivative of the target alkenal, followed by reduction with sodium borotritide ([³H]NaBH₄). nih.govresearchgate.net For example, 4-hydroxy-2-trans-nonenal dimethylacetal can be oxidized to its 4-keto derivative using pyridinium (B92312) chlorochromate. Subsequent reduction with sodium borotritide yields [4-³H]4-hydroxy-2-trans-nonenal. nih.gov A similar strategy using sodium borodeuteride ([²H]NaBH₄) produces the corresponding deuterium-labeled compound. researchgate.net

The synthesis of ¹³C-labeled HNE has also been achieved, enabling studies to distinguish metabolites from endogenous compounds in complex biological media using mass spectrometry. researchgate.net Similarly, perdeuterated versions of the alkyl chain can be introduced by using a deuterated Grignard reagent during the total synthesis, as has been done for d11-4-HNE. nih.gov These labeling strategies provide essential probes for tracing the metabolic fate and reactivity of this compound.

Chemical Modifications and Analog Preparation for Research Applications

The inherent reactivity of 4-hydroxy-2-alkenals makes their direct analysis difficult. Chemical modification is often employed to create more stable or easily detectable derivatives. Furthermore, synthesizing conjugates that mimic biological adducts is key to understanding their role in pathophysiology.

Derivatization for Enhanced Reactivity or Specificity

To overcome challenges in quantifying reactive aldehydes like this compound, various derivatization methods have been developed. These procedures aim to convert the aldehyde into a more stable, easily separable, and detectable form, typically for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). bohrium.comresearchgate.net

A common approach is to react the aldehyde with a nucleophilic reagent. Halogenated phenylhydrazines, such as 3,5-dichlorophenylhydrazine (B1297673) (DCPH) and 2,4,6-trichlorophenylhydrazine (B147635) (TCPH), are used to create derivatives suitable for highly sensitive GC with electron capture detection (GC-ECD). tandfonline.com Another widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be readily analyzed by HPLC-UV or HPLC-MS. sciengine.comresearchgate.net Other derivatizing agents include pentafluorobenzylhydroxylamine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the latter being used to create volatile derivatives for GC analysis. researchgate.netsciengine.com

| Derivatization Reagent | Analytical Technique | Purpose |

| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, HPLC-MS | Forms stable hydrazone for improved separation and detection. sciengine.comresearchgate.net |

| Halogenated Phenylhydrazines (e.g., DCPH, TCPH) | GC-ECD | Creates derivatives for highly sensitive electron capture detection. tandfonline.com |

| Pentafluorophenylhydroxylamine | GC-MS | Forms stable oxime for GC-based analysis. researchgate.net |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Produces volatile silyl (B83357) derivatives for GC analysis. sciengine.com |

Synthesis of Conjugates and Adduct Mimics

4-Hydroxy-2-alkenals are highly electrophilic and readily react with biological nucleophiles such as proteins and the antioxidant glutathione (B108866) (GSH). mdpi.comfrontiersin.org To study these interactions, researchers synthesize mimics of the resulting adducts.

Glutathione Conjugates: The reaction of 4-HAEs with GSH is a major detoxification pathway. mdpi.commdpi.com Glutathione-S-conjugates (GS-HAE) can be synthesized in the laboratory for use as analytical standards. nih.govresearchgate.net A typical procedure involves incubating the 4-hydroxy-2-alkenal with a slight excess (e.g., 1.1 equivalents) of reduced glutathione in an aqueous buffer at low temperatures (e.g., 4 °C) overnight. nih.gov The resulting conjugate can then be purified and used to develop and validate quantitative analytical methods, such as LC-MS/MS, for detecting these metabolites in biological samples. nih.govnih.gov

Protein Adduct Mimics: 4-HAEs modify proteins primarily by forming Michael adducts with the side chains of cysteine, histidine, and lysine (B10760008) residues, or by forming Schiff bases with lysine. frontiersin.orgnih.govwikipedia.org To study these specific modifications, adduct mimics are synthesized by reacting the aldehyde with individual amino acids or peptides. For instance, azido (B1232118) or alkynyl derivatives of HNE have been synthesized to act as "clickable" tags. acs.org These tagged aldehydes are introduced into cells, where they form adducts with target proteins. The tag then allows for the specific biotinylation of the adducted proteins, enabling their enrichment and identification—a powerful strategy for unbiased proteomics. acs.org The synthesis of these various mimics is fundamental to creating antibodies, developing analytical methods, and understanding the specific proteins targeted by this compound in vivo. frontiersin.org

Mechanistic Investigations of 4 Hydroxy 2 Pentadecenal Biological Interactions

Covalent Modification of Biomolecules (Adductomics)

A key feature of 4-hydroxyalkenals like 4-Hydroxy-2-pentadecenal is their ability to covalently modify biomolecules, a process studied under the field of adductomics. mdpi.com These aldehydes are electrophilic and readily react with nucleophilic sites found in proteins, nucleic acids, and lipids. nih.govmdpi.com This non-enzymatic modification can lead to the formation of stable products known as advanced lipoxidation end products (ALEs). mdpi.com The primary mechanisms for these interactions are Michael additions and the formation of Schiff bases, which can subsequently lead to more complex structures like protein cross-links. nih.gov

Proteins are major targets for covalent modification by 4-hydroxyalkenals due to the presence of several amino acid residues with nucleophilic side chains. mdpi.complos.org The most susceptible residues are the thiol group of cysteine, the imidazole (B134444) ring of histidine, and the ε-amino group of lysine (B10760008). nih.govplos.org

The Michael addition, or conjugate addition, is a primary reaction pathway for 4-hydroxyalkenals. nih.govmdpi.com It involves the nucleophilic attack on the carbon-carbon double bond (specifically at the C3 position) of the α,β-unsaturated aldehyde. nih.gov The sulfhydryl group of cysteine is a particularly potent nucleophile for this reaction, but the side chains of histidine and lysine can also participate. plos.orgnih.govresearchgate.net This reaction results in the formation of a stable covalent adduct, effectively attaching the aldehyde to the protein. mdpi.com These modifications can alter protein structure and function. nih.gov

Table 1: Michael Addition Reactions with Amino Acid Residues

| Nucleophilic Amino Acid | Reactive Group | Site of Attack on 4-Hydroxyalkenal | Resulting Adduct Type |

| Cysteine | Thiol (-SH) | Carbon 3 (C=C double bond) | Thioether Adduct |

| Histidine | Imidazole Ring | Carbon 3 (C=C double bond) | Nitrogen-linked Adduct |

| Lysine | ε-Amino (-NH₂) | Carbon 3 (C=C double bond) | Amino-linked Adduct |

The aldehyde functional group of 4-hydroxyalkenals can react with primary amino groups, such as the ε-amino group of lysine residues, to form a Schiff base (an imine). nih.govmdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. dergipark.org.tr Schiff bases can be reversible, but they can also undergo further reactions, such as cyclization or reduction, to form more stable products. nih.gov

Table 2: Schiff Base Formation with Lysine

| Reactant 1 | Functional Group 1 | Reactant 2 | Functional Group 2 | Product |

| 4-Hydroxyalkenal | Aldehyde (-CHO) | Lysine Residue | ε-Amino (-NH₂) | Schiff Base (Imine) |

The bifunctional reactivity of 4-hydroxyalkenals allows them to act as cross-linking agents, forming connections either within a single protein molecule (intramolecular) or between different protein molecules (intermolecular). nih.govnih.gov One established mechanism involves the reaction of two lysine residues with one molecule of the aldehyde. nih.gov This occurs via a combination of Michael addition and Schiff base formation, resulting in a stable adduct that cross-links the protein chains. nih.gov Such cross-linking can lead to the formation of high-molecular-weight protein aggregates that may be resistant to normal cellular degradation processes. nih.gov

Beyond proteins, 4-hydroxyalkenals can also interact with and modify nucleic acids like DNA and RNA. plos.orgnih.gov The aldehyde group can react with the exocyclic amino groups of DNA bases, leading to the formation of bulky exocyclic DNA adducts. nih.gov These adducts can distort the DNA helix and interfere with processes like DNA replication and repair, potentially contributing to mutagenesis. nih.gov The interaction of toxins with nucleic acids can lead to changes in their structure and function. mdpi.com

The lipophilic nature of this compound suggests it can readily partition into cellular membranes. frontiersin.org Within the membrane, it can react with the headgroups of certain phospholipids. Specifically, reactive aldehydes have been shown to covalently modify the primary amino group of phosphatidylethanolamine (B1630911) (PE). biorxiv.org This modification of lipid components can alter the physical properties of the membrane, including its fluidity and elastic properties, which may in turn affect the function of membrane-embedded proteins. nih.govbiorxiv.org

Schiff Base Formation

Interactions with Nucleic Acids (DNA and RNA)

Modulation of Cellular Signaling Pathways and Molecular Targetsnih.govimrpress.com

The reactivity of α,β-unsaturated aldehydes like this compound allows them to interact with and modify a variety of cellular components, leading to the modulation of critical signaling pathways. These interactions are central to their biological effects, which range from signaling messengers in redox regulation to inducers of cellular stress. nih.govnih.gov

Alterations in Protein Structure and Function by Adductionnih.govnih.gov

The primary mechanism through which this compound and related alkenals exert their effects is through the covalent modification of proteins. oregonstate.edunih.gov This non-enzymatic process, known as adduction, leads to the formation of advanced lipoxidation end products (ALEs). mdpi.com

The electrophilic nature of the 4-hydroxy-2-alkenal structure, characterized by an α,β-unsaturated carbonyl group, makes it highly reactive towards nucleophilic amino acid residues within proteins. nih.govmdpi.com The principal reactions are:

Michael Addition: This is the most common reaction, involving the nucleophilic addition of an amino acid side chain to the C3 position of the alkenal. mdpi.comsfrbm.org The sulfhydryl group of cysteine is the most reactive target, followed by the imidazole group of histidine and the ε-amino group of lysine. nih.govnih.gov

Schiff Base Formation: The aldehyde group of the alkenal can react with primary amino groups, such as the one on lysine residues, to form a Schiff base. mdpi.com

These covalent modifications result in significant alterations to the protein's structure and, consequently, its function. nih.gov The formation of adducts can lead to changes in protein conformation, the generation of intra- and intermolecular cross-links, and ultimately, a loss or alteration of the protein's biological activity. mdpi.comoregonstate.edu Mass spectrometry techniques are crucial for identifying the specific proteins modified and the exact sites of adduction. nih.govresearchgate.net

Table 1: Protein Adduction by 4-Hydroxy-2-alkenals

| Reaction Type | Target Amino Acid Residues | Effect on Protein | Reference |

|---|---|---|---|

| Michael Addition | Cysteine, Histidine, Lysine, Arginine | Forms stable covalent adducts, leading to conformational changes and potential inactivation. Cysteine is the primary target. | nih.govnih.govmdpi.com |

| Schiff Base Formation | Lysine | Forms a less stable, reversible adduct that can lead to protein cross-linking. | nih.govmdpi.com |

Activation or Inhibition of Specific Enzymes and Receptorswikipedia.org

The adduction of 4-hydroxy-2-alkenals to proteins can directly activate or inhibit the function of specific enzymes and receptors. The outcome depends on whether the modified amino acid residue is critical for the protein's active site or for maintaining its functional conformation. nih.gov

Research on analogous compounds has demonstrated a range of effects on enzymatic activity. For example, HNE has been shown to inhibit the activity of carbonic anhydrase in erythrocytes by forming adducts with the enzyme. nih.gov Other studies on related derivatives have shown inhibitory effects on enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are relevant in metabolic regulation. nih.gov Conversely, some enzymes involved in detoxification pathways, such as certain aldo-keto reductases (e.g., AKR1B1), can act on these aldehydes, although the aldehydes themselves can also modulate inflammatory signaling pathways linked to these enzymes. researchgate.net The modification of receptor proteins can similarly alter their ligand-binding affinity or their ability to transduce signals across the cell membrane.

Table 2: Examples of Enzymes Modulated by 4-Hydroxy-2-alkenals

| Enzyme/Receptor | Effect | Mechanism | Reference |

|---|---|---|---|

| Carbonic Anhydrase | Inhibition | Covalent modification by HNE adducts. | nih.gov |

| α-Glucosidase | Inhibition | A derivative was shown to be a mixed-type inhibitor, changing enzyme conformation. | nih.gov |

| PTP1B | Inhibition | A derivative was shown to bind to the active site. | nih.gov |

| Aldose Reductase (AKR1B1) | Modulation | AKR1B1 can detoxify HNE but is also implicated in pro-inflammatory signaling. | researchgate.net |

Perturbations of Redox Signaling Networks (e.g., Nrf2/KEAP1 Pathway)nih.govresearchgate.net

One of the most significant consequences of cellular exposure to electrophiles like this compound is the perturbation of redox signaling networks. researchgate.net A key pathway affected is the Keap1-Nrf2 system, which is a master regulator of the cellular antioxidant response. imrpress.comnih.gov

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). nih.gov Keap1 facilitates the continuous degradation of Nrf2 via the ubiquitin-proteasome system. nih.gov

Electrophilic compounds, including 4-hydroxy-2-alkenals, can react with highly reactive cysteine residues on Keap1. nih.govresearchgate.net This covalent modification induces a conformational change in Keap1, disrupting its ability to bind to Nrf2 and target it for degradation. researchgate.net As a result, newly synthesized Nrf2 is no longer repressed, allowing it to accumulate and translocate into the nucleus. nih.govresearchgate.net

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. nih.govfrontiersin.org This initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant proteins (e.g., heme oxygenase-1) and phase II detoxification enzymes. researchgate.netfrontiersin.org This activation represents a critical adaptive response to electrophilic and oxidative stress. researchgate.net

Cellular Responses in In Vitro and Ex Vivo Modelsresearchgate.netnih.gov

Studies using in vitro and ex vivo models are critical for elucidating the specific cellular responses to compounds like this compound. These systems allow for controlled investigation into the mechanisms of stress induction and cellular defense.

Mechanisms of Stress Response Inductionoregonstate.edu

Exposure of cells to 4-hydroxy-2-alkenals triggers a multifaceted cellular stress response. nih.gov This response is initiated by the chemical reactivity of the aldehyde, which leads to the depletion of intracellular antioxidants like glutathione (B108866) and the adduction of proteins, as previously discussed. nih.govmdpi.com

A key outcome is the induction of oxidative and lipoperoxidative stress. mdpi.com The accumulation of modified proteins can impair cellular functions and lead to the production of further reactive oxygen species (ROS). nih.gov In response, cells activate protective pathways. As detailed in section 4.2.3, the Nrf2 pathway is a primary defense mechanism against this type of electrophilic stress. researchgate.net

Furthermore, cells can upregulate the expression of heat shock proteins, such as Hsp70, and other stress-related proteins like sirtuin-1 and thioredoxin, which help to manage damaged proteins and restore cellular homeostasis. nih.gov In podocyte cell models, for example, high glucose levels induce stress and the production of HNE; the cells respond by increasing levels of Hsp70, sirtuin-1, thioredoxin, and heme oxygenase-1. mdpi.comnih.gov This demonstrates a coordinated cellular effort to counteract the damage caused by lipoperoxidation products.

Modulation of Apoptosis and Autophagy Pathways

This compound, a reactive aldehyde product of lipid peroxidation, is implicated in the intricate regulation of cellular life and death programs, namely apoptosis and autophagy. While direct studies on this compound are limited, research on its shorter-chain analog, 4-hydroxy-2-nonenal (4-HNE), provides significant insights into the potential mechanisms by which these aldehydes modulate these fundamental cellular processes.

Apoptosis, or programmed cell death, is a critical mechanism for removing damaged or unwanted cells. Evidence suggests that 4-HNE is a potent inducer of apoptosis through multiple signaling cascades. nih.gov It has been shown to trigger apoptosis by inhibiting the AKT signaling pathway, a key regulator of cell survival. nih.gov This inhibition leads to a cascade of events, including the activation of caspase-3, a key executioner enzyme in apoptosis, and an alteration of the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring cell death. nih.gov

Furthermore, 4-HNE can initiate apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. albany.edu In the extrinsic pathway, it can activate components like Fas, leading to the activation of downstream caspases. albany.edu In the intrinsic pathway, 4-HNE can induce apoptosis via the p53 pathway, which involves the activation of Bax and caspase-3. albany.edu Another significant mechanism involves the selective activation of the c-Jun N-terminal protein kinase (JNK) pathway, which is a key component of the cellular response to stress. nih.gov

In parallel to inducing apoptosis, these aldehydes can also stimulate autophagy, a cellular recycling process that can either promote survival or contribute to cell death depending on the context. At sublethal concentrations, 4-HNE has been observed to immediately stimulate autophagy. nih.gov This autophagic response is often considered a protective mechanism, allowing cells to remove damaged components and survive under stress. nih.gov However, the interplay between apoptosis and autophagy is complex. Inhibition of glucose metabolism, for instance, can inhibit this protective autophagic response and, in turn, exacerbate 4-HNE-induced apoptosis. nih.gov

Table 1: Effects of 4-Hydroxy-2-nonenal on Key Apoptotic and Autophagic Regulators

| Regulator | Effect of 4-HNE | Pathway | Outcome | Reference |

| AKT | Inhibition | Cell Survival | Pro-Apoptotic | nih.gov |

| Caspase-3 | Activation | Apoptosis Execution | Pro-Apoptotic | nih.govalbany.edu |

| Bax/Bcl-2 Ratio | Increased | Intrinsic Apoptosis | Pro-Apoptotic | nih.gov |

| p53 | Activation | Intrinsic Apoptosis | Pro-Apoptotic | albany.edu |

| JNK | Activation | Stress Response | Pro-Apoptotic | nih.gov |

| Autophagy | Induction | Cellular Recycling | Protective/Pro-survival | nih.gov |

Effects on Mitochondrial Function and Bioenergetics

The mitochondrion is a central organelle in cellular metabolism and a key player in the intrinsic pathway of apoptosis. The bioenergetic status of the cell and mitochondrial integrity are profoundly affected by reactive aldehydes like this compound. Drawing parallels from research on 4-HNE, it is evident that these compounds can significantly disrupt mitochondrial function.

A critical event in the initiation of the intrinsic apoptotic pathway is mitochondrial outer membrane permeabilization (MOMP). genome.jp This process leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, ultimately activating the caspase cascade. genome.jp While the direct action of this compound on MOMP requires further investigation, the established role of 4-HNE as an inducer of intrinsic apoptosis suggests a likely impact on mitochondrial membrane integrity.

Table 2: Impact of 4-Hydroxy-2-nonenal on Mitochondrial Parameters

| Parameter | Effect of 4-HNE (in combination with 2DG) | Implication | Reference |

| Mitochondrial Membrane Potential | Decreased | Mitochondrial Dysfunction, Apoptosis | nih.gov |

| Cellular ATP Levels | Decreased | Impaired Bioenergetics | nih.gov |

Influences on Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a known contributor to various diseases. Reactive aldehydes, including this compound, are increasingly recognized for their ability to modulate inflammatory signaling pathways. The formation of adducts between these aldehydes and cellular proteins is a key mechanism through which they exert their effects.

Protein adducts of 4-HNE have been detected in various inflammatory conditions, indicating a role for this aldehyde in the inflammatory process. researchgate.net One of the key inflammatory pathways affected by 4-HNE is the nuclear factor-kappa B (NF-κB) pathway. researchgate.net NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Activation of the NF-κB pathway by 4-HNE can thus contribute to the amplification and perpetuation of the inflammatory response. researchgate.net

Table 3: Summary of 4-Hydroxy-2-nonenal's Influence on Inflammatory and Stress Response Pathways

| Pathway | Effect of 4-HNE | Cellular Process | Reference |

| NF-κB | Activation | Inflammation | researchgate.net |

| Keap1-Nrf2 | Activation | Antioxidant Response | researchgate.net |

Table of Chemical Compounds

Analytical Methodologies for 4 Hydroxy 2 Pentadecenal and Its Adducts in Research

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of 4-HDE, allowing for its separation from other molecules in a complex mixture before detection by mass spectrometry. The choice of chromatographic technique is dictated by the volatility and polarity of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds like aldehydes. However, the analysis of reactive aldehydes such as 4-HDE via GC-MS often requires a derivatization step to increase their stability and volatility. nih.gov A common method involves derivatizing the aldehyde with agents like pentafluorobenzyl-hydroxylamine-HCl (PFBHA), followed by silylation to convert the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. nih.gov

This derivatization makes the compound suitable for GC separation and subsequent detection by MS. In the mass spectrometer, negative ion chemical ionization (NICI) is often employed, as it provides high sensitivity and specificity for electrophilic compounds like the PFB-oxime derivatives. nih.gov For instance, in the analysis of the related, more-studied aldehyde 4-hydroxy-2-nonenal (HNE), ions representative of the derivatized compound are monitored, along with those of a deuterated internal standard (e.g., HNE-d11) for accurate quantification. nih.gov This stable and precise method has been validated with good linearity and high sensitivity for HNE analysis in plasma and can be adapted for 4-HDE. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing 4-HDE and its adducts in complex biological matrices like tissues, cells, or biofluids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. und.edunih.gov This technique is particularly well-suited for non-volatile and thermally labile molecules, such as protein or peptide adducts, which cannot be analyzed by GC-MS. und.edu

Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate 4-HDE and its metabolites or adducts based on their hydrophobicity. und.edunih.gov For instance, a C18 column is commonly employed with a water-methanol or water-acetonitrile gradient to elute the compounds. nih.gov In some methods, derivatization is still used to enhance separation and detection. For example, HNE enantiomers have been successfully separated and quantified by derivatizing them with (S)-carbidopa to form diastereomers that can be resolved on a standard reversed-phase column. und.edu LC-MS/MS methods allow for the simultaneous quantification of the parent aldehyde, its metabolites (like the corresponding carboxylic acid), and its glutathione (B108866) adducts in a single chromatographic run, providing a comprehensive profile of its metabolic fate in biological systems. und.edu

Mass Spectrometry for Identification and Quantification

Mass spectrometry is indispensable for the unequivocal identification and precise quantification of 4-HDE and its adducts. Advances in MS technology, particularly in ionization methods and mass analyzer resolution, have significantly improved the ability to detect these molecules. nih.gov

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements, which are critical for determining the elemental composition of unknown metabolites. nih.govntnu.no This capability is essential for distinguishing 4-HDE from other isobaric compounds that may be present in a biological sample.

Secondary electrospray ionization (SESI), a soft ionization technique, coupled with HRMS has been used for the real-time analysis of volatile organic compounds in exhaled breath. nih.govresearchgate.net This platform has successfully detected 4-HDE and other related aldehydes, identifying them as potential biomarkers of oxidative stress. nih.govnih.govuzh.ch The high resolving power (e.g., 140,000 at m/z 200) allows for confident identification based on the accurate mass of the protonated molecule [M+H]+. nih.gov

The following table presents data from a real-time breath analysis study, showing the intra-subject variability for the detection of 4-Hydroxy-2-pentadecenal and other related aldehydes using SESI-HRMS.

| m/z ([M+H]+) | Formula (M) | Metabolite | Subject 1 CV (%) | Subject 2 CV (%) | Subject 3 CV (%) | Subject 4 CV (%) |

|---|---|---|---|---|---|---|

| 157.1223 | C9H16O2 | 4-Hydroxy-2-nonenal | 6.8 | 8.7 | 7.8 | 4.9 |

| 171.1379 | C10H18O2 | 4-Hydroxy-2-decenal | 7.3 | 7.5 | 7.3 | 4.3 |

| 185.1537 | C11H20O2 | 4-Hydroxy-2-undecenal | 6.8 | 7.5 | 6.9 | 4.4 |

| 241.2162 | C15H28O2 | This compound | 4.8 | 6.1 | 6.1 | 5.7 |

| 255.2319 | C16H30O2 | 4-Hydroxy-2-hexadecenal | 6.2 | 5.1 | 6.0 | 7.1 |

Data adapted from a study on real-time breath analysis, showing the median coefficient of variation (CV) for several 4-hydroxy-2-alkenals across four subjects. nih.gov

Tandem Mass Spectrometry for Adduct Characterization

Tandem mass spectrometry (MS/MS) is the gold standard for structurally characterizing 4-HDE adducts with proteins and peptides. nih.govoregonstate.edu In an MS/MS experiment, a specific ion (the precursor ion), such as a peptide modified by 4-HDE, is selected and fragmented. The resulting fragment ions (product ions) provide sequence information about the peptide and reveal the nature of the modification. nih.govoregonstate.edu

Electrospray ionization (ESI) is a common ionization source for these studies, as it gently transfers large, modified biomolecules into the gas phase. nih.gov Collision-induced dissociation (CID) is the most frequently used fragmentation technique. oregonstate.edu However, a significant challenge with CID analysis of Michael adducts of 4-HDE is the tendency for a retro-Michael addition reaction, which results in a neutral loss of the aldehyde (156 Da for HNE), hampering the identification of the exact modification site. nih.govoregonstate.edu To overcome this, chemical reduction of the adduct with sodium borohydride (B1222165) is often performed to create a more stable bond that resists fragmentation. oregonstate.edu

Methodologies for Site-Specific Adduct Assignment

Identifying the specific amino acid residue within a protein that has been modified by 4-HDE is crucial for understanding the functional consequences of the adduction. nih.gov Tandem mass spectrometry is the primary tool for this purpose. nih.govnih.gov

The analysis of MS/MS spectra allows for the precise localization of the modification. When a peptide modified by 4-HDE is fragmented, the resulting b- and y-type fragment ions are analyzed. A mass shift corresponding to the mass of the 4-HDE adduct on a fragment ion indicates that the modified amino acid is contained within that fragment. nih.govresearchgate.net By piecing together the fragmentation pattern, the exact site of modification on residues such as cysteine, histidine, or lysine (B10760008) can be determined. nih.govnih.govresearchgate.net For example, the modification of a histidine residue by HNE adds 156 Da to its mass, and this mass shift will be observed in the fragment ions containing that modified histidine. researchgate.net While challenges like the lability of the adducts in CID exist, newer fragmentation techniques like electron transfer dissociation (ETD) can preserve the modification, facilitating more confident site-specific assignment. researchgate.net

Spectroscopic Techniques for Structural Elucidation (e.g., NMR for advanced structural studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including 4-HPE and its derivatives. weebly.combhu.ac.in NMR provides comprehensive information about the carbon-hydrogen framework of a molecule, which is essential for confirming its identity and understanding its chemical environment. weebly.combhu.ac.in

In the context of 4-HPE research, NMR is instrumental in:

Stereochemical Analysis: Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining the stereochemistry of the molecule. ipb.pt For instance, the coupling constants between protons on the double bond can differentiate between cis and trans isomers. NOESY experiments can reveal through-space interactions between protons, providing insights into the three-dimensional structure and relative configuration of chiral centers. ipb.pt

Characterizing Adducts: When 4-HPE reacts with biomolecules like proteins, NMR can be used to identify the specific amino acid residues that have been modified and to characterize the structure of the resulting adducts.

The complexity of biological samples often requires the use of advanced, multi-dimensional NMR techniques to resolve overlapping signals and obtain unambiguous structural assignments. weebly.com

Immunochemical Approaches for Biomarker Detection in Research

Immunochemical methods are highly sensitive and specific techniques widely used in research for the detection and quantification of 4-HPE and its adducts, particularly in biological samples. nih.govnih.gov These methods rely on the specific binding of antibodies to their target antigens, in this case, 4-HPE or its modified biomolecules.

Key immunochemical techniques and their applications in 4-HPE research include:

Immunohistochemistry: This technique uses antibodies to visualize the distribution of 4-HPE-protein adducts within tissue sections. nih.gov It provides crucial spatial information, revealing which specific cell types or subcellular compartments are affected by lipid peroxidation. nih.gov For example, studies have used immunohistochemistry to show increased levels of 4-hydroxynonenal (B163490) (HNE)-protein adducts in specific brain regions in neurodegenerative diseases. nih.gov

Immunoblotting (Western Blotting): This method is used to detect specific 4-HPE-modified proteins that have been separated by gel electrophoresis. nih.gov It helps in identifying the particular protein targets of 4-HPE adduction.

The development of polyclonal and monoclonal antibodies specific for 4-HPE and its various adducts has been a significant advancement in the field, enabling researchers to investigate the role of this aldehyde in a wide range of pathological conditions. nih.govnih.govresearchgate.net

Table 1: Comparison of Immunochemical Techniques for 4-HPE Adduct Detection

| Technique | Principle | Information Obtained | Application |

| ELISA | Quantitative detection of antigen-antibody binding in a multi-well plate format. | Overall concentration of 4-HPE adducts in a sample. | Assessing systemic oxidative stress levels in plasma or other biological fluids. |

| Immunohistochemistry | In situ detection of antigens in tissue sections using labeled antibodies. | Localization and distribution of 4-HPE adducts within tissues and cells. | Identifying specific cell types or brain regions affected by lipid peroxidation. nih.gov |

| Immunoblotting | Detection of specific proteins from a mixture after separation by gel electrophoresis. | Identification of specific proteins modified by 4-HPE. | Determining the molecular targets of 4-HPE adduction. nih.gov |

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is a critical step in the analytical workflow for 4-HPE and its adducts, as they are often present at low concentrations in complex biological matrices. mdpi.comcdc.gov The goal of sample preparation is to extract the analytes of interest, remove interfering substances, and concentrate the sample to a level suitable for detection. cdc.gov

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes between two immiscible liquid phases to separate them from the sample matrix.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analytes of interest while allowing interfering compounds to pass through. This is a widely used method for cleaning up and concentrating samples before chromatographic analysis.

Microextraction Techniques: To address the need for smaller sample volumes and reduced solvent consumption, various microextraction techniques have been developed. These include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), which are particularly useful for analyzing volatile and semi-volatile compounds. mdpi.com

Derivatization is often a necessary step to improve the analytical properties of 4-HPE, especially for gas chromatography (GC) analysis. jfda-online.com Derivatization converts the analyte into a more volatile, thermally stable, and easily detectable form. jfda-online.com For aldehydes like 4-HPE, common derivatization strategies involve reacting the carbonyl group with reagents such as:

Pentafluorobenzyl oxime (PFBHA): This reagent reacts with the aldehyde to form a stable oxime derivative that is highly sensitive to electron capture detection (ECD) in GC.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride: This is another common reagent for forming PFB oximes.

Silylation reagents (e.g., MSTFA): These reagents can be used to derivatize the hydroxyl group of 4-HPE, increasing its volatility. oup.com

The choice of derivatization reagent and reaction conditions depends on the specific analytical method and the nature of the sample. oup.comnih.govrsc.org

Validation and Standardization of Analytical Procedures in Research Contexts

To ensure the reliability and comparability of research findings, the analytical methods used for 4-HPE and its adducts must be rigorously validated. mdpi.comnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.com

Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample. mdpi.com

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.commdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.comcopernicus.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Inter-laboratory validation studies are also crucial for assessing the reproducibility of a method across different laboratories. nih.gov Such studies have highlighted that while some methods, like HPLC for malondialdehyde, show good intra-laboratory precision, there can be significant variation between laboratories, emphasizing the need for standardized protocols. nih.gov The development of certified reference materials for 4-HPE and its adducts would greatly aid in the standardization and quality control of analytical measurements in research. Furthermore, real-time breath analysis using techniques like secondary electrospray ionization high-resolution mass spectrometry (SESI-HRMS) is an emerging area where standardization of procedures is critical for clinical applications. nih.govresearchgate.net

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Importance |

| Specificity | Ability to measure only the target analyte. | Prevents false positives from interfering substances. mdpi.com |

| Linearity | Proportional response to analyte concentration. | Enables accurate quantification over a range of concentrations. mdpi.commdpi.com |

| Accuracy | Closeness to the true value. | Ensures the correctness of the measurement. mdpi.com |

| Precision | Reproducibility of results. | Indicates the reliability and consistency of the method. nih.gov |

| LOD/LOQ | Lowest detectable/quantifiable concentration. | Defines the sensitivity of the assay. mdpi.com |

| Robustness | Insensitivity to small method variations. | Ensures the method's performance under routine use. |

Metabolic Fate and Biotransformation of 4 Hydroxy 2 Pentadecenal in Biological Systems

Enzymatic Detoxification Pathways

Cells are equipped with several enzyme systems that metabolize 4-hydroxyalkenals. tandfonline.commdpi.com The primary enzymatic routes for detoxification include oxidation, reduction, and conjugation with glutathione (B108866). mdpi.comoncotarget.com These pathways are essential for controlling the intracellular levels of these reactive aldehydes. mdpi.com

A major pathway for the detoxification of 4-hydroxyalkenals is oxidation catalyzed by aldehyde dehydrogenases (ALDHs). tandfonline.commdpi.com These NAD(P)+-dependent enzymes convert the reactive aldehyde group into a carboxylic acid moiety, yielding the less toxic 4-hydroxy-2-pentadecenoic acid. mdpi.comresearchgate.netphysiology.org Multiple ALDH isozymes, found in various cellular compartments including the mitochondria and cytosol, participate in this process. tandfonline.comnih.govresearchgate.net The mitochondrial enzyme ALDH2 is considered a primary catalyst for the oxidation of 4-hydroxyalkenals. tandfonline.comunl.edu Studies on various 4-hydroxyalkenals indicate that ALDHs play a crucial protective role against aldehyde-induced cellular damage. researchgate.netnih.gov However, some ALDH isozymes show substrate specificity; for instance, Class 3 ALDHs are effective at oxidizing medium-chain saturated and unsaturated aldehydes but not short-chain 4-hydroxyalkenals. nih.gov Conversely, other ALDH isozymes have demonstrated the ability to metabolize these compounds.

Another significant enzymatic pathway involves the reduction of the aldehyde group of 4-Hydroxy-2-pentadecenal to a primary alcohol, forming 1,4-dihydroxy-2-pentadecene. mdpi.comoncotarget.com This reaction is catalyzed by alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). oncotarget.comphysiology.org Research has shown that human Class I and Class II ADHs can effectively reduce aliphatic 4-hydroxyalkenals with carbon chain lengths ranging from 5 to 15 carbons. nih.govacs.orgcnjournals.com The Class II enzyme, in particular, demonstrates high catalytic efficiency for these substrates. nih.gov This reduction converts the cytotoxic aldehyde into a less reactive alcohol, contributing to cellular defense. physiology.orgnih.govplos.org

The most prominent detoxification pathway for 4-hydroxyalkenals is conjugation with the endogenous antioxidant glutathione (GSH). mdpi.comnih.govtandfonline.com This reaction, catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic addition of GSH to the electrophilic β-carbon of the α,β-unsaturated aldehyde (a Michael addition). mdpi.comwikipedia.org This forms a stable, water-soluble glutathione S-conjugate (GS-HNE). mdpi.comresearchgate.net Several GST isozymes can catalyze this reaction, but certain Alpha class enzymes, such as human GSTA4-4, exhibit exceptionally high catalytic efficiency for 4-hydroxyalkenals, suggesting a specialized role in their detoxification. nih.govmybiosource.comuniprot.org This pathway is considered the major route for the elimination of 4-HNE and related aldehydes in many cell types. nih.govtandfonline.com

| Enzyme Family | Specific Isozyme(s) | Reaction Catalyzed | Resulting Metabolite | Significance |

|---|---|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | ALDH2, others | Oxidation of the aldehyde group | 4-Hydroxy-2-pentadecenoic acid | Major pathway converting the aldehyde to a less toxic carboxylic acid. tandfonline.commdpi.comresearchgate.net |

| Alcohol Dehydrogenase (ADH) | Class I and II ADHs | Reduction of the aldehyde group | 1,4-dihydroxy-2-pentadecene | Converts the aldehyde to a less reactive alcohol; effective for chain lengths up to C15. nih.govacs.org |

| Glutathione S-Transferase (GST) | GSTA4-4, others | Conjugation with glutathione (GSH) | Glutathione-S-conjugate | Highly efficient, major pathway for detoxification and elimination. mdpi.comnih.govtandfonline.comnih.gov |

While GST-mediated conjugation is the primary Phase II reaction for 4-hydroxyalkenals, other conjugation pathways typical for xenobiotic metabolism exist. longdom.orgreactome.orgdrughunter.com These reactions, including glucuronidation and sulfation, further increase the water solubility of metabolites, preparing them for excretion. longdom.orguomus.edu.iq The primary metabolites of this compound, such as 4-hydroxy-2-pentadecenoic acid or the initially formed alcohol, can serve as substrates for these subsequent conjugation reactions. For example, the glutathione conjugate itself undergoes further processing to form a mercapturic acid derivative before being eliminated. mdpi.comresearchgate.netacs.org While direct glucuronidation or sulfation of the parent aldehyde is considered a minor pathway, these reactions are crucial for the final elimination of its various metabolites. uomus.edu.iq

Glutathione S-Transferase (GST) Mediated Conjugation

Non-Enzymatic Degradation and Inactivation

Due to its high reactivity, this compound can be inactivated through non-enzymatic reactions with cellular nucleophiles. mdpi.comphysiology.org The electrophilic nature of the molecule allows it to form covalent adducts with proteins, phospholipids, and DNA. tandfonline.comphysiology.org This occurs primarily via two mechanisms:

Michael Addition: The α,β-unsaturated aldehyde acts as a Michael acceptor, reacting with the thiol groups of cysteine residues and the imidazole (B134444) groups of histidine residues in proteins. physiology.orgwikipedia.org

Schiff Base Formation: The aldehyde group can react with the primary amino groups of lysine (B10760008) residues in proteins to form Schiff bases. physiology.orgwikipedia.org

These non-enzymatic modifications, termed advanced lipoxidation end products (ALEs), can alter the structure and function of proteins. mdpi.com While this process represents a form of inactivation for the aldehyde, it is also the basis of its cytotoxicity, as the modification of critical proteins can lead to cellular dysfunction. tandfonline.com

Identification of Metabolites and Excretion Pathways in Model Organisms

Studies in model organisms, particularly using 4-HNE, have elucidated the primary metabolites and their excretion routes. researchgate.netacs.orgnih.gov Following administration to rats, 4-HNE is extensively metabolized, and no unchanged compound is found in the urine. researchgate.net The major urinary metabolites are mercapturic acid conjugates, which are the end-products of the glutathione conjugation pathway. mdpi.comresearchgate.netacs.org

The biotransformation process involves several steps:

Initial detoxification via oxidation to 4-hydroxy-2-nonenoic acid (HNA), reduction to 1,4-dihydroxy-2-nonene (DHN), or conjugation to form the glutathione adduct (GS-HNE). mdpi.comresearchgate.net

The GS-HNE conjugate is transported out of the cell and subsequently metabolized in the kidneys. nih.gov This involves the sequential cleavage of glutamic acid and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate to form the corresponding mercapturic acid. nih.govuomus.edu.iq

The oxidized metabolite, HNA, can also undergo further reactions, including omega-oxidation and subsequent conjugation, before excretion. researchgate.net The final metabolites are water-soluble and are efficiently eliminated from the body, primarily through the urine. researchgate.net In rat liver, it has been estimated that the glutathione conjugation pathway accounts for a significant portion of 4-HNE disposition. nih.govnih.gov

| Metabolite Type (based on 4-HNE) | Specific Metabolite | Formation Pathway | Excretion Form |

|---|---|---|---|

| Oxidation Product | 4-Hydroxy-2-nonenoic acid (HNA) | ALDH-mediated oxidation | Excreted after further metabolism (e.g., omega-oxidation). researchgate.net |

| Reduction Product | 1,4-Dihydroxy-2-nonene (DHN) | ADH/AKR-mediated reduction | Can be further metabolized and excreted as conjugates. researchgate.net |

| Glutathione Conjugate | 3-Glutathionyl-4-hydroxynonanal (GS-HNE) | GST-mediated conjugation | Serves as an intermediate for mercapturic acid. nih.gov |

| Final Excretory Product | Mercapturic Acid Conjugates | Metabolism of the GS-HNE conjugate | Major end-metabolites found in urine. mdpi.comresearchgate.netacs.org |

Influence of Metabolic Enzymes on this compound Bioactivity

The bioactivity of this compound is profoundly influenced by the action of several key metabolic enzymes. These enzymes, by modifying the chemical structure of the aldehyde, can either neutralize its reactive nature, thereby leading to detoxification, or in some instances, produce metabolites with their own distinct biological activities. The primary enzyme families involved in the metabolism of 4-hydroxy-2-alkenals are Alcohol Dehydrogenases (ADHs), Aldehyde Dehydrogenases (ALDHs), and Glutathione S-Transferases (GSTs). mdpi.comnih.gov

Alcohol Dehydrogenases (ADHs) and Aldo-Keto Reductases (AKRs):

One of the significant pathways for the metabolism of this compound is its reduction to the corresponding alcohol, 1,4-dihydroxypentadec-2-ene. This reaction is primarily catalyzed by alcohol dehydrogenases (ADHs) and members of the aldo-keto reductase (AKR) superfamily. mdpi.comnih.gov By converting the aldehyde group to a primary alcohol, the reactivity of the molecule is substantially decreased. This reduction prevents the aldehyde from forming covalent adducts with cellular macromolecules such as proteins and DNA, which is a primary mechanism of its cytotoxicity. researchgate.net The resulting diol is generally considered a detoxified metabolite and is more readily excreted. The efficiency of this reductive pathway can, therefore, dictate the extent of cellular damage induced by this compound.

Aldehyde Dehydrogenases (ALDHs):

Another crucial detoxification route involves the oxidation of the aldehyde group of this compound to a carboxylic acid, yielding 4-hydroxy-2-pentadecenoic acid. This transformation is carried out by aldehyde dehydrogenases (ALDHs), a superfamily of NAD(P)+-dependent enzymes. nih.govmdpi.com Certain ALDH isozymes, such as the mitochondrial ALDH2, have demonstrated high efficiency in oxidizing 4-hydroxy-2-alkenals. nih.gov The resulting carboxylic acid metabolite is less reactive than the parent aldehyde and can be more easily eliminated from the body. mdpi.com The activity of ALDHs is a critical factor in protecting cells from aldehyde-induced oxidative stress and subsequent pathological events. nih.gov

Glutathione S-Transferases (GSTs):

Conjugation with the endogenous antioxidant glutathione (GSH) is a major and highly efficient pathway for the detoxification of this compound. nih.gov This reaction is catalyzed by glutathione S-transferases (GSTs). mdpi.com The GSTs facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic carbon-carbon double bond of the α,β-unsaturated aldehyde, a process known as Michael addition. mdpi.com This results in the formation of a glutathione conjugate (GS-HNE for HNE), which is more water-soluble and readily transportable out of the cell for further metabolism and excretion, often as mercapturic acid conjugates in the urine. nih.govnih.gov Specific GST isozymes, such as GSTA4-4 in humans, exhibit particularly high catalytic efficiency towards 4-hydroxy-2-alkenals, underscoring their specialized role in cellular defense against these lipid peroxidation products. wikipedia.orgacs.org By sequestering the reactive aldehyde, GSTs prevent it from interacting with critical cellular targets, thereby mitigating its toxic effects. thegoodscentscompany.com

The interplay between these enzymatic pathways determines the ultimate biological impact of this compound. A high capacity for reduction, oxidation, and glutathione conjugation will lead to efficient detoxification and protect the cell. Conversely, if these metabolic pathways are overwhelmed or inhibited, the intracellular concentration of the reactive aldehyde can rise, leading to increased covalent modification of proteins and nucleic acids, enzyme inactivation, and the disruption of cellular signaling pathways, which can contribute to various pathological conditions.

| Enzyme Family | Catalyzed Reaction | Metabolite | Influence on Bioactivity |

| Alcohol Dehydrogenase (ADH) / Aldo-Keto Reductase (AKR) | Reduction of the aldehyde group | 1,4-dihydroxypentadec-2-ene | Detoxification; reduced ability to form protein adducts. researchgate.net |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde group | 4-hydroxy-2-pentadecenoic acid | Detoxification; formation of a less reactive carboxylic acid. nih.govmdpi.com |

| Glutathione S-Transferase (GST) | Conjugation with glutathione | Glutathione-S-yl-pentadecanal | Major detoxification pathway; facilitates cellular export and elimination. mdpi.comnih.gov |

Research Methodologies and Model Systems for 4 Hydroxy 2 Pentadecenal Studies

In Vitro Cellular Models for Mechanistic Studies (e.g., cell lines, primary cell cultures)

In vitro models are fundamental for dissecting the molecular mechanisms through which compounds like 4-Hydroxy-2-pentadecenal exert their effects at the cellular level. These systems allow for controlled exposure and detailed analysis of cellular responses.

Cell Lines: Immortalized cell lines are frequently used in initial studies due to their robustness and unlimited proliferative capacity. For instance, studies on the related compound 4-HNE have utilized mouse coronary endothelial cells (MCECs) to investigate its impact on cell migration. nih.gov In such experiments, researchers can treat the cells with the compound and measure subsequent changes in cell behavior and signaling pathways. For example, a scratch wound migration assay was used to show that 4-HNE attenuated MCEC migration. nih.gov This type of model would be invaluable for determining if this compound has similar effects on endothelial function or other cellular processes.

Primary Cell Cultures: Primary cells are isolated directly from living tissue and are considered more representative of the in-vivo state compared to immortalized cell lines. facellitate.com They retain cellular heterogeneity and more accurately reflect the transcriptional and proteomic profiles of their tissue of origin, leading to more realistic functional responses. facellitate.commdpi.com Although more challenging to maintain, primary cultures, such as those derived from human gastric glands or various fish tissues, provide a superior model for studying tissue-specific responses to external stimuli. nih.govresearchgate.net Establishing primary cell cultures from tissues where this compound might be prevalent (e.g., tissues undergoing high levels of lipid peroxidation) would be a critical step in understanding its physiological or pathological roles.

In Vivo Animal Models for Systems-Level Investigations

To understand the integrated physiological and pathological effects of a compound within a whole organism, researchers turn to in vivo animal models. These models are essential for investigating the systemic impact of reactive aldehydes, which can contribute to a range of conditions. nih.gov While specific animal model studies for this compound are not documented, the approaches used for analogous compounds provide a clear precedent.

Studies on related substances often involve rodent models to evaluate a range of outcomes, including sub-chronic and chronic toxicity, carcinogenicity, and reproductive or developmental effects. fao.org Such research helps to understand how the organism metabolizes the compound and the resulting systemic consequences. For example, investigations into 4-HNE's role in cardiovascular diseases have used various animal models to link its presence to conditions like atherosclerosis and myocardial ischemia-reperfusion injury. nih.gov Future research on this compound would likely employ similar models to investigate its effects on organ systems and its potential role as a biomarker or mediator of disease.

Application of Omics Technologies (Proteomics, Metabolomics, Transcriptomics)

Omics technologies provide a high-throughput, comprehensive view of the molecular changes induced by a compound, offering insights into its mechanism of action.

Proteomics: Reactive aldehydes are known to form covalent adducts with proteins, altering their structure and function. nih.gov Redox proteomics, which almost always utilizes mass spectrometry, is a key technique used to identify specific proteins that are modified by these aldehydes. nih.govnih.gov Identifying the protein targets of this compound would reveal the cellular pathways it directly affects. For the related 4-HNE, proteomic analyses have identified numerous target proteins involved in critical processes like glucose metabolism and protein quality control, providing insights into its role in oxidative stress-related diseases. nih.gov

Metabolomics: This field focuses on the global analysis of small molecules (metabolites) within a biological system. Untargeted metabolomics, often using liquid chromatography-high-resolution mass spectrometry (LC-HRMS), is a powerful tool for discovering and identifying novel metabolites. jfda-online.commdpi.com Research has successfully identified this compound as a metabolite in human breath, suggesting its potential as a non-invasive biomarker of physiological or pathological processes like oxidative stress. nih.gov These studies provide precise analytical data on the compound's presence and variability among individuals.

Table 1: Intra-subject Variability of this compound Detected in Human Breath This table presents the coefficient of variation (CV) for this compound signals measured in replicate breath exhalations from four healthy subjects, indicating the stability of its detection.

| Metabolite | Formula | m/z ([M+H]+) | Subject 1 CV (Median, %) | Subject 2 CV (Median, %) | Subject 3 CV (Median, %) | Subject 4 CV (Median, %) |

|---|---|---|---|---|---|---|

| This compound | C15H28O2 | 241.2162 | 4.8 | 6.1 | 6.1 | 5.7 |

Data sourced from Standardization procedures for real-time breath analysis by secondary electrospray ionization high-resolution mass spectrometry. nih.gov

Transcriptomics: This branch of omics analyzes the expression levels of all messenger RNA (mRNA) molecules in a cell or tissue, revealing how a compound affects gene activity. For example, studies on 4-HNE in mouse coronary endothelial cells showed that it significantly decreased the intracellular mRNA levels of key pro-migratory genes, including vascular endothelial growth factor (VEGF) and its receptor (VEGFR2). nih.gov Applying transcriptomics to cells or tissues exposed to this compound would elucidate its impact on gene expression and the regulatory networks it may influence.

Advanced Bioinformatic and Computational Modeling for Data Interpretation

The vast datasets generated by omics technologies necessitate the use of advanced bioinformatic and computational tools for analysis and interpretation.

Computational Modeling: Computational chemistry methods can be used to model the chemical reactivity and stability of aldehyde adducts with biomolecules. For instance, computational modeling of 4-HNE adducts has provided insights into their stability and structure, which helps in developing better detection methods using mass spectrometry. researchgate.net Such models can predict the most likely amino acid residues (cysteine, histidine, lysine) to be modified by this compound, guiding experimental proteomics studies. These computational approaches are crucial for moving from descriptive models to those that can predict behavior under realistic temperature and pressure conditions. rsc.org

Bioinformatics for Omics Data: Specialized software is essential for processing the large datasets from proteomics and metabolomics. Tools like MetaboFinder assist in filtering raw LC-MS data to identify significant metabolite candidates from thousands of detected features. jfda-online.com For proteomics, bioinformatic pipelines are used to match mass spectrometry data against protein databases to identify modified proteins and map them to specific molecular pathways, providing a broader understanding of the compound's biological impact. nih.gov

Design and Ethical Considerations in Research with Biological Systems

All research involving biological systems, from cell cultures to animal and human studies, must be guided by rigorous ethical principles.

In Vitro and Animal Studies: Research using animal models must be justified by its potential to yield significant new knowledge and must be designed to minimize animal suffering. This includes using the minimum number of animals necessary to obtain statistically valid results (the principle of Reduction), refining procedures to lessen any potential pain or distress (Refinement), and replacing animal models with non-animal alternatives whenever possible (Replacement).

Human Studies: Research involving human subjects, such as the breath analysis studies that detected this compound, requires strict ethical oversight. nih.gov Key principles include beneficence (maximizing benefits) and non-maleficence (minimizing harm). lindushealth.com Researchers must obtain informed consent, ensuring participants fully understand the procedures, potential risks, and benefits before agreeing to participate. nih.gov Furthermore, data privacy and confidentiality must be protected through secure data handling protocols. lindushealth.com These ethical frameworks are crucial for ensuring that scientific advancement is pursued responsibly and with respect for the welfare of all participants. lindushealth.comnih.gov

Future Directions and Emerging Research Avenues for 4 Hydroxy 2 Pentadecenal

Identification of Novel Biological Targets and Signaling Pathways

The biological activity of 4-hydroxyalkenals stems from their high reactivity as electrophiles, enabling them to form covalent adducts with nucleophilic amino acid residues—primarily Cysteine, Histidine, and Lysine (B10760008)—on proteins. aging-us.commdpi.comportlandpress.com This modification can alter protein function, leading to the modulation of numerous cell signaling pathways. Future research will focus on identifying the specific protein targets of 4-Hydroxy-2-pentadecenal and the downstream consequences of their adduction.

Key signaling pathways known to be affected by the representative compound 4-HNE, and thus are probable targets for investigation with this compound, include:

The NRF2/KEAP1 Pathway : 4-HNE can modify Keap1, leading to the activation of the transcription factor Nrf2, which orchestrates the expression of antioxidant and detoxification enzymes. nih.govnih.gov

The NF-κB Pathway : This pathway, central to inflammation, can be modulated by 4-HNE, which has been shown to activate NF-κB signaling. nih.govresearchgate.net

Apoptosis Signaling : 4-HNE can trigger programmed cell death by activating both extrinsic (Fas-mediated) and intrinsic (p53-mediated) apoptotic pathways. albany.edu

mTOR Signaling : The mTOR pathway, a crucial regulator of cell growth and metabolism, can be influenced by 4-HNE through its interaction with upstream components like the LKB1-AMPK axis. nih.gov

Identifying the unique protein adductome of this compound is a critical step. While many targets are likely shared with 4-HNE, the difference in chain length may confer selectivity for certain proteins or cellular compartments, leading to distinct biological outcomes.

Development of Advanced Research Tools and Probes

Progress in understanding the roles of reactive lipid electrophiles is intrinsically linked to the development of sensitive and specific detection methods. Emerging research is focused on creating sophisticated tools to identify and quantify this compound and its adducts in vitro and in vivo.

Key areas of development include:

Fluorescent Probes : Novel "turn-on" fluorescent sensors are being designed for the selective and quantitative detection of 4-hydroxyalkenals. umsystem.edudigitellinc.com These probes often utilize a Thiol-Michael addition reaction, where the interaction with the aldehyde triggers a measurable change in fluorescence. umsystem.edudigitellinc.com

Click Chemistry-Based Probes : The use of ω-alkynyl fatty acid analogues allows for the endogenous generation of electrophiles that can be tagged with biotin (B1667282) or fluorophores via click chemistry. nih.gov This strategy enables the enrichment and identification of adducted proteins from complex biological samples. nih.govacs.org

Advanced Mass Spectrometry (MS) Techniques : Mass spectrometry is essential for the definitive identification of modification sites on proteins. nih.govnih.gov Techniques like neutral loss scanning and electron transfer dissociation (ETD) fragmentation are being refined to better detect and characterize the specific covalent adducts formed by these aldehydes, overcoming challenges associated with the instability of the modifications during analysis. nih.govresearchgate.net

Antibody Development : The generation of monoclonal antibodies specific to this compound-protein adducts would provide powerful tools for immunohistochemistry and ELISA-based assays, similar to what has been achieved for 4-HNE. nih.govnih.gov

Table 1: Emerging Research Tools for 4-Hydroxyalkenal Analysis

| Tool/Technique | Principle of Operation | Application | References |

|---|---|---|---|

| Fluorescent Sensors | A thiol-based sensor reacts with the aldehyde via Michael addition, causing a "turn-on" fluorescent signal. | Quantitative detection of the aldehyde in biological samples like serum. | digitellinc.com, umsystem.edu |

| Click Chemistry Probes | Cells incorporate alkynyl-tagged fatty acids, which are then oxidized to form tagged aldehydes. These can be reacted with biotin or a fluorophore for detection and pull-down. | Unbiased identification of protein targets in cells. | acs.org, nih.gov |

| Affinity Enrichment & Proteomics | Biotinylated probes (e.g., ARP) react with the aldehyde group on protein adducts, allowing for their capture and subsequent identification by mass spectrometry. | Creating a profile of the "adductome" within a specific organelle or cell type. | frontiersin.org |

| Advanced MS Fragmentation | Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are used to fragment peptides while preserving the labile aldehyde-protein adduct for precise site identification. | Site-specific localization of amino acids targeted by the aldehyde. | researchgate.net |

Integration with Systems Biology and Network Pharmacology Approaches